molecular formula C7H14ClNO4S B13624031 Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride

Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride

Cat. No.: B13624031
M. Wt: 243.71 g/mol
InChI Key: LEPXEEYIWMPRGW-UHFFFAOYSA-N
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Description

Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutane ring, introduction of the amino group, and the addition of the methanesulfonyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (1r,3r)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride
  • Rac-methyl (1r,3r)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride

Uniqueness

Rac-methyl (1r,3r)-3-amino-1-methanesulfonylcyclobutane-1-carboxylate hydrochloride is unique due to its specific cyclobutane ring structure and the presence of both amino and methanesulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H14ClNO4S

Molecular Weight

243.71 g/mol

IUPAC Name

methyl 3-amino-1-methylsulfonylcyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(13(2,10)11)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H

InChI Key

LEPXEEYIWMPRGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)S(=O)(=O)C.Cl

Origin of Product

United States

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